N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide
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Overview
Description
N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide is an organic compound that features a benzyl group substituted with a bromine atom and a methyl group, attached to a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide typically involves the reaction of 4-bromo-3-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-bromo-3-methylbenzylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and control. The use of automated systems can also improve the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The bromine and methyl groups on the benzyl ring can participate in oxidation and reduction reactions.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. Typical conditions involve the use of a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products
Nucleophilic substitution: Substituted amides or thioamides.
Oxidation: Brominated or hydroxylated derivatives.
Reduction: Debrominated or demethylated derivatives.
Scientific Research Applications
N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide has several scientific research applications:
Medicinal chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological studies: The compound can be used to study the effects of brominated benzyl derivatives on biological systems.
Materials science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylbenzylamine: Similar structure but lacks the chloroacetamide moiety.
N-(4-Bromo-3-methylbenzyl)-2-methoxyethan-1-amine: Similar structure but with a methoxyethanamine group instead of chloroacetamide.
Uniqueness
N-(4-Bromo-3-methylbenzyl)-2-chloroacetamide is unique due to the presence of both the brominated benzyl group and the chloroacetamide moiety
Properties
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-7-4-8(2-3-9(7)11)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQCKTVZKXTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)CCl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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